5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that combines an indanone core with amino and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one typically involves the introduction of amino and chloro groups onto the indanone core. One common method involves the chlorination of 2,3-dihydro-1H-inden-1-one followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and amination can be achieved using ammonia or amines under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes and inhibition of essential enzymes. The compound’s anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the amino and chloro substituents, making it less reactive in certain chemical reactions.
5-Amino-2,3-dihydro-1H-inden-1-one:
6-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the amino group, resulting in different chemical properties and uses.
Uniqueness
5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8ClNO |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-amino-6-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8ClNO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2,11H2 |
InChI Key |
IZELOIPDTPIUET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)N)Cl |
Origin of Product |
United States |
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